molecular formula C6H5ClN2O B1372438 3-Acetyl-6-chloropyridazine CAS No. 214701-31-2

3-Acetyl-6-chloropyridazine

Cat. No. B1372438
M. Wt: 156.57 g/mol
InChI Key: FSVMLIDYMQRPDD-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloropyridazine is a heterocyclic compound. It has a molecular formula of C6H5ClN2O and an average mass of 156.570 Da .


Synthesis Analysis

The synthesis of 3-Acetyl-6-chloropyridazine involves taking 3,6-dichloropyridazine and ammonia water as raw materials according to a quantity ratio of 1:0.5-7.5 . The raw materials are placed in a proper solvent for reaction at 30-180 DEG C .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-6-chloropyridazine is represented by the InChI code 1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 . The compound has a mono-isotopic mass of 156.009033 Da .


Physical And Chemical Properties Analysis

3-Acetyl-6-chloropyridazine is a solid at room temperature . It has a molecular weight of 156.57 . The compound should be stored in a refrigerator .

Scientific Research Applications

Application 1: Anticancer Agents

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 3-Acetyl-6-chloropyridazine has been used in the design and synthesis of novel chloropyridazine hybrids, which show promise as anticancer agents . These compounds act by inducing apoptosis (programmed cell death) and inhibiting PARP-1 (Poly [ADP-ribose] polymerase 1), a protein involved in DNA repair .
  • Methods of Application or Experimental Procedures : Guided by the molecular hybridization principle, a novel series of 4-chloropyridazinoxyphenyl conjugates was designed and synthesized . The growth inhibition percentage of the designed hybrids was investigated in eleven cancer cell lines .
  • Results or Outcomes : The anticancer activities were found to be in the following order: 4-chloropyridazinoxyphenyl-aromatic ketones hybrids > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one hybrids > 4-chloropyridazinoxyphenyl-thiazolidine-2,4-dione hybrid . Compounds 3c, 3d, and 3e demonstrated comparable efficiencies to olaparib, a known PARP-1 inhibitor .

Application 2: Herbicides

  • Scientific Field : Agricultural Chemistry .
  • Summary of the Application : 3-Acetyl-6-chloropyridazine has been used in the synthesis of halogeno-pyridazylphenyl ethers, which have shown significant biological activity as herbicides .
  • Methods of Application or Experimental Procedures : The compound is synthesized by reacting 3-chloropyridazine with phenols in the presence of a base . This results in the formation of 3-phenoxy-6-chloropyridazines .
  • Results or Outcomes : The resulting halogeno-pyridazylphenyl ethers have demonstrated marked biological activity, making them effective as herbicides .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVMLIDYMQRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676511
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-6-chloropyridazine

CAS RN

214701-31-2
Record name 1-(6-Chloropyridazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-N-methoxy-N-methylpyridazine-3-carboxamide (13.5 g, 0.0659 mol) in THF (600 mL) was added CH3MgBr (43.2 ml, 0.13 mol) at −78° C. under N2. The reaction mixture was stirred at −78° C. for 2 h, quenched by addition of aq NH4Cl and filtered. The filtrate was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4, and filtered. The solvent was removed under vacuum, and the residue was purified by column chromatography to afford 1-(6-chloropyridazin-3-yl)ethanone. (9.3 g, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 8.03 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 2.81 (s, 3H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-pyridazine-3-carbonitrile (prepared according to MacDonald et al., WO/2008/068277) (100 mg, 0.71 mmol) in dry THF (3.6 mL) was cooled to −50° C. in a dry ice/acetone bath. Methylmagnesium bromide (1.0 M in MePh/THF, 0.54 mL, 0.75 mmol) was added via syringe in one portion. The cold bath was removed and the reaction was stirred for 1.5 h. To the reaction mixture was added saturated aqueous NH4Cl and this mixture was extracted with EtOAc (3×). The combined organics were dried over MgSO4 and concentrated. The resulting residue was purified by flash chromatography (silica, 0→4% MeOH/CH2Cl2) to give 34 mg of 1-(6-chloro-pyridazin-3-yl)-ethanone as a brown semi-solid, m/z 157.3 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, X Xu, D Zou, Q Xu - Tetrahedron Letters, 2021 - Elsevier
… Methyl 6-chloropyridazine-3-carboxylate could also afford the desired product in moderate yield (5i), 3-Acetyl-6-chloropyridazine provided a regioisomeric mixture of C-4 or C-5- …
Number of citations: 3 www.sciencedirect.com

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